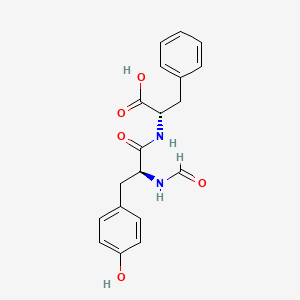

N-Formyl-L-tyrosyl-L-phenylalanine

Description

Properties

CAS No. |

62704-84-1 |

|---|---|

Molecular Formula |

C19H20N2O5 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H20N2O5/c22-12-20-16(10-14-6-8-15(23)9-7-14)18(24)21-17(19(25)26)11-13-4-2-1-3-5-13/h1-9,12,16-17,23H,10-11H2,(H,20,22)(H,21,24)(H,25,26)/t16-,17-/m0/s1 |

InChI Key |

HVBZMRQASCDTGX-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC=O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC=O |

Origin of Product |

United States |

Preparation Methods

N-Formylation via Formamide Reaction

The introduction of the formyl group to L-tyrosine is a critical first step. A well-established method involves reacting L-tyrosine with formamide under controlled conditions. As detailed in US Patent 4,789,757, this reaction proceeds via nucleophilic acyl substitution, where the amine group of tyrosine attacks the electrophilic carbonyl carbon of formamide.

Reaction Conditions :

- Temperature : 60–100°C

- Solvent : Excess formamide (acting as both reactant and solvent)

- Catalyst : None required; reaction proceeds thermally.

- Yield : >90% under optimized conditions.

This method avoids the use of toxic reagents like formic acid-acetic anhydride mixtures, offering a safer alternative for laboratory-scale synthesis. However, the requirement for elevated temperatures may limit compatibility with heat-sensitive substrates.

Alternative Formylation Methods

The EP0326799A2 patent describes a formylation approach using a formic acid–acetic anhydride system in the presence of tertiary amines such as N-ethyldiisopropylamine. This method achieves rapid formylation (15 minutes) at 0–5°C, ideal for sterically hindered amino acids. Key parameters include:

- Molar Ratio : Formic acid to acetic anhydride (4:1 to 10:1 v/v)

- Workup : Extraction with methylene chloride and purification via ion-exchange chromatography.

While efficient, this method generates acetic acid as a byproduct, necessitating stringent pH control during large-scale operations.

Peptide Bond Formation: Enzymatic vs. Chemical Approaches

Enzymatic Synthesis Using α-Chymotrypsin

The enzymatic coupling of N-formyl-L-tyrosine and L-phenylalanine esters represents a stereoselective and mild method. As demonstrated in EP0326799A2, α-chymotrypsin catalyzes the condensation of N-formyl-L-tyrosine methyl ester with L-phenylalanine alkyl esters in aqueous-organic biphasic systems.

Protocol Overview :

- Substrates :

- N-Formyl-L-tyrosine methyl ester (0.2 M)

- L-Phenylalanine ethyl ester hydrochloride (0.24 M)

- Reaction Medium : Methanol-water (1:2 v/v), pH 9.5 (adjusted with NaOH)

- Enzyme Loading : 0.1% (w/w) α-chymotrypsin relative to substrates

- Conditions : 25°C, stirred for 14 minutes

- Yield : 66% after extraction and lyophilization.

Mechanistic Insight :

α-Chymotrypsin’s active site selectively binds aromatic residues, facilitating nucleophilic attack by phenylalanine’s α-amino group on the tyrosine ester’s carbonyl carbon. The enzyme’s specificity minimizes epimerization, ensuring >99% enantiomeric excess.

Industrial-Scale Optimization and Process Considerations

Solvent Selection and Reaction Economy

The use of water-miscible solvents like methanol or tetrahydrofuran (THF) enhances reaction homogeneity and substrate solubility. For instance, US3867436A highlights methanol’s role in improving yields during phenylacetaldehyde-derived amino acid synthesis, a principle applicable to peptide coupling.

Solvent Ratios :

Temperature and pH Control

Maintaining pH 9.5 during enzymatic coupling prevents ester hydrolysis and ensures enzyme activity. Automated titration systems, as referenced in EP0326799A2, enable precise pH adjustment, critical for reproducibility at scale.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-tyrosyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Formyl-L-tyrosyl-L-phenylalanine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of N-Formyl-L-tyrosyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can enhance binding affinity and specificity, while the dipeptide structure allows for selective interactions with biological molecules. The pathways involved may include signal transduction, enzymatic catalysis, or receptor activation.

Comparison with Similar Compounds

Structural Analogs with Varied Amino Acid Sequences

N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine (fMLP) :

This tripeptide (Met-Leu-Phe) is a well-characterized chemoattractant. Unlike N-formyl-L-tyrosyl-L-phenylalanine, fMLP includes methionine and leucine, enhancing its hydrophobicity and receptor affinity. Studies show fMLP binds FPR1 with high specificity but undergoes rapid hydrolysis by PMN membrane-associated enzymes, with ~50% degradation within 10 minutes at 37°C . The dipeptide this compound may exhibit slower hydrolysis due to its shorter chain and absence of methionine.N-Acetyl-L-Phenylalanyl-L-Tyrosine :

Substituting the formyl group with an acetyl group reduces receptor affinity, as the formyl moiety is critical for FPR recognition. Acetylated derivatives are more metabolically stable but less potent in immune activation .

Modifications in Protecting Groups and Side Chains

2',3',6'-Trimethyl-L-Phenylalanine and 2',3',6'-Trimethyl-L-Tyrosine :

Methylation of aromatic side chains in these analogs enhances lipophilicity and alters steric interactions with receptors. Such modifications decrease solubility but may improve membrane permeability .N-Phenylacetyl-p-Hydroxy-L-Phenylglycine :

This compound features a phenylacetyl group and a hydroxylated phenylglycine residue. The bulkier N-terminal group reduces hydrolysis but may hinder receptor binding compared to formylated peptides .

Metabolic Stability and Hydrolysis

N-Formylated peptides are prone to enzymatic degradation at the cell surface. For example, fMLP is hydrolyzed to Leu-Phe by PMN membrane enzymes within minutes, limiting its bioactivity . In contrast, dipeptides like this compound may exhibit prolonged stability due to reduced susceptibility to aminopeptidases.

Data Table: Key Properties of this compound and Analogs

*Estimated based on structural comparison with fMLP .

Research Findings and Implications

- Hydrolysis Dynamics : Formylated peptides are hydrolyzed extracellularly by PMN membranes, suggesting that dipeptides may offer a balance between bioactivity and stability compared to tripeptides .

- Structural-Activity Relationships (SAR): The formyl group is indispensable for receptor interaction, while tyrosine’s phenolic hydroxyl group in this compound may contribute to hydrogen bonding with FPRs .

- Therapeutic Potential: Modifications like methylation or acetylation can tailor pharmacokinetics but require optimization to retain efficacy .

Q & A

Q. What are the optimal synthesis conditions for N-Formyl-L-tyrosyl-L-phenylalanine to ensure high purity?

The synthesis of N-formylated peptides typically involves reacting the parent amino acid (e.g., L-tyrosine and L-phenylalanine) with formyl chloride under anhydrous conditions. For example, L-phenylalanine derivatives are synthesized using dichloromethane or ether as solvents, with alkali catalysis to drive the reaction . Purity (>95%) can be achieved via recrystallization or chromatography, as demonstrated in analogous N-formyl dipeptides like N-formylmethionylphenylalanine . Key parameters include:

- Reaction Solvent : Anhydrous dichloromethane or ether.

- Catalyst : Triethylamine or sodium bicarbonate.

- Purification : Reverse-phase HPLC or gel filtration.

Q. How do pH and temperature influence the stability of this compound in biochemical assays?

Stability studies on related N-formyl peptides (e.g., N-formylmethionylphenylalanine) show that degradation rates increase under alkaline conditions (pH > 8.0) or temperatures exceeding 37°C due to hydrolysis of the formyl group . For experimental design:

- pH Range : Maintain buffers between pH 6.0–7.5 (e.g., phosphate-buffered saline).

- Temperature Control : Store aliquots at –20°C and avoid repeated freeze-thaw cycles.

- Monitoring : Use UV spectroscopy (λ = 260–280 nm) or LC-MS to track degradation.

Q. Which biochemical assays are suitable for studying interactions between this compound and formyl peptide receptors (FPRs)?

FPR binding assays often employ:

- Radioligand Displacement : Compete with ³H-labeled fMLF (N-formylmethionyl-leucyl-phenylalanine) in neutrophil membranes .

- Calcium Flux Assays : Measure intracellular Ca²⁺ mobilization in HEK293 cells transfected with FPR1/2 .

- Chemotaxis Assays : Quantify leukocyte migration in Boyden chambers using peptide gradients .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns of this compound across crystallographic studies be resolved?

Structural discrepancies arise from crystallization conditions and peptide conformers. For example, N-formylmethionylphenylalanine crystallizes in an orthorhombic system (space group P2₁2₁2₁) with parallel β-sheets stabilized by C–H···O bonds, contrasting anti-parallel arrangements in earlier studies . Methodological solutions include:

- Variable-Temperature X-ray Diffraction : Analyze thermal effects on hydrogen bonding.

- Computational Modeling : Compare DFT-optimized geometries with experimental data.

- Synchrotron Radiation : Enhance resolution for ambiguous electron density regions.

Q. What strategies are effective for analyzing β-sheet propensity in this compound derivatives?

β-sheet formation is influenced by side-chain interactions and solvent accessibility. Key approaches:

- Circular Dichroism (CD) : Monitor β-sheet signatures (∼218 nm) in aqueous vs. organic solvents.

- Solid-State NMR : Resolve inter-strand hydrogen bonds in fibrillar assemblies.

- Crystallographic Data : Compare unit cell parameters (e.g., a = 4.900 Å, b = 17.947 Å, c = 18.726 Å for N-formylmethionylphenylalanine) to infer packing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.